Methyl 2-fluoro-3-iodopyridine-4-carboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-fluoro-3-iodopyridine-4-carboxylate typically involves nucleophilic aromatic substitution reactions. One common method starts with isonicotinic acid methyl ester, which undergoes nitration to form methyl 3-nitro-4-pyridylcarboxylate. This intermediate is then subjected to nucleophilic aromatic substitution with a fluoride anion to yield methyl 3-fluoropyridine-4-carboxylate .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar nucleophilic aromatic substitution reactions, optimized for higher yields and purity. The use of efficient fluorinating reagents and controlled reaction conditions is crucial for industrial-scale production .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-fluoro-3-iodopyridine-4-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic and electrophilic substitution reactions due to the presence of the fluorine and iodine atoms.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include fluoride anions and other nucleophiles.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with fluoride anions yields fluorinated pyridine derivatives .
Scientific Research Applications
Methyl 2-fluoro-3-iodopyridine-4-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of methyl 2-fluoro-3-iodopyridine-4-carboxylate involves its interaction with molecular targets through its fluorine and iodine substituents. These interactions can influence the compound’s reactivity and binding affinity in various chemical and biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-fluoropyridine-4-carboxylate
- 2-Fluoro-3-iodopyridine
- 3-Fluoro-4-iodopyridine
Uniqueness
Methyl 2-fluoro-3-iodopyridine-4-carboxylate is unique due to the specific positioning of the fluorine and iodine atoms on the pyridine ring. This unique structure imparts distinct physical and chemical properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C7H5FINO2 |
---|---|
Molecular Weight |
281.02 g/mol |
IUPAC Name |
methyl 2-fluoro-3-iodopyridine-4-carboxylate |
InChI |
InChI=1S/C7H5FINO2/c1-12-7(11)4-2-3-10-6(8)5(4)9/h2-3H,1H3 |
InChI Key |
OOSQOTHFKZJWLD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=NC=C1)F)I |
Origin of Product |
United States |
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